N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide
描述
属性
IUPAC Name |
N-(1,2-oxazol-3-yl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-9(10-5-3-2-4-6-10)14-12(17)13(18)15-11-7-8-19-16-11/h2-9H,1H3,(H,14,17)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIXYASABBXJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Stepwise Oxalyl Chloride Condensation
This method involves sequential nucleophilic acyl substitutions using oxalyl chloride ($$ \text{ClC(O)C(O)Cl} $$) and amines.
Procedure :
- Formation of monoamide :
- React oxalyl chloride with isoxazol-3-amine ($$ \text{C}3\text{H}3\text{N}2\text{O} $$) in anhydrous dichloromethane at $$-10^\circ \text{C}$$.
- Reaction :
$$
\text{ClC(O)C(O)Cl} + \text{H}2\text{N-Isoxazol-3-yl} \rightarrow \text{ClC(O)C(O)NH-Isoxazol-3-yl} + \text{HCl}
$$ - Yield: 75–80% after purification via silica gel chromatography.
- Second amidation :
- Add 1-phenylethylamine ($$ \text{C}8\text{H}{11}\text{N} $$) dropwise to the monoamide intermediate at $$25^\circ \text{C}$$.
- Reaction :
$$
\text{ClC(O)C(O)NH-Isoxazol-3-yl} + \text{H}2\text{N-CH(CH}3\text{)Ph} \rightarrow \text{this compound} + \text{HCl}
$$ - Yield: 65–70% after recrystallization from ethanol/water.
Advantages : High purity, minimal side products.
Limitations : Requires strict temperature control to prevent over-reaction.
Diethyl Oxalate Mediated Two-Step Coupling
A milder approach using diethyl oxalate ($$ \text{EtO}2\text{CCO}2\text{Et} $$) as the oxalate source.
Procedure :
- Monoester formation :
- Amidation with 1-phenylethylamine :
Advantages : Avoids corrosive oxalyl chloride.
Limitations : Longer reaction times required.
Isoxazole Ring Construction via 1,3-Dipolar Cycloaddition
This route synthesizes the isoxazole moiety in situ before oxalamide formation.
Procedure :
- Nitrile oxide generation :
Cycloaddition with acetylene :
Oxalamide coupling :
- Use the isoxazol-3-amine from step 2 in oxalyl chloride or diethyl oxalate routes (Sections 2.1/2.2).
Advantages : Modular isoxazole functionalization.
Limitations : Multi-step process with moderate overall yield.
Optimization and Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous dichloromethane or toluene | Minimizes hydrolysis |
| Temperature | $$-10^\circ \text{C}$$ to $$25^\circ \text{C}$$ (Step 1) | Prevents di-substitution |
| Catalyst | Triethylamine ($$ \text{Et}_3\text{N} $$) | Neutralizes HCl byproduct |
Chirality Control
The 1-phenylethyl group introduces a stereocenter. Enantioselective synthesis employs:
- Chiral auxiliaries : (R)- or (S)-1-phenylethylamine.
- Asymmetric catalysis : Cinchona alkaloids for kinetic resolution during coupling.
Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) :
High-Performance Liquid Chromatography (HPLC) :
Industrial-Scale Considerations
化学反应分析
Types of Reactions: N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the oxalamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile and substrate.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
科学研究应用
N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: It serves as a tool in biological studies to investigate the interaction of isoxazole derivatives with biological targets.
Medicine: The compound and its derivatives are explored for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties.
作用机制
The mechanism by which N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The isoxazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The phenylethyl group may enhance the compound's ability to penetrate biological membranes, increasing its efficacy.
相似化合物的比较
N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide can be compared with other similar compounds, such as:
Isoxazole Derivatives: Other isoxazole derivatives with different substituents on the ring.
Oxalamide Derivatives: Oxalamides with various alkyl or aryl groups attached to the nitrogen atoms.
Phenylethylamines: Compounds containing phenylethylamine moieties with different functional groups.
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
生物活性
N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula
- Molecular Formula: CHNO
- Molecular Weight: 258.28 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research has indicated that this compound may act as an inhibitor of specific enzymes involved in cancer progression and other diseases.
Key Targets
- FLT3 (FMS-like Tyrosine Kinase 3):
- HSP90 (Heat Shock Protein 90):
In Vitro Studies
In vitro experiments have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The compound showed significant activity against:
- MV4-11 Cells: A model for AML, where the compound induced apoptosis in a concentration-dependent manner.
- Other Cancer Cell Lines: Further studies are needed to evaluate its efficacy across different types of cancers.
In Vivo Studies
In vivo studies have indicated promising results for this compound in xenograft models, where it demonstrated:
- Tumor Regression: Complete regression was observed at specific dosages without significant side effects such as body weight loss .
Study 1: FLT3 Inhibition
A study focused on a series of isoxazole derivatives, including this compound, reported that these compounds effectively inhibited FLT3 phosphorylation and induced apoptosis in MV4-11 cells. The study concluded that these derivatives could serve as novel therapeutic candidates for AML .
Study 2: HSP90 Inhibition
Another investigation highlighted the role of HSP90 inhibitors in cancer therapy. The study found that compounds similar to this compound could selectively degrade HSP90 client proteins, leading to reduced tumor growth in animal models .
Data Summary Table
| Study | Target | Cell Line | Effect | Dosage |
|---|---|---|---|---|
| Study 1 | FLT3 | MV4-11 | Induced apoptosis | 60 mg/kg/d |
| Study 2 | HSP90 | Various | Selective degradation of proteins | Not specified |
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for N1-(isoxazol-3-yl)-N2-(1-phenylethyl)oxalamide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound is typically synthesized via multicomponent reactions (MCRs) due to their atom economy and efficiency. A common approach involves coupling β-ketoesters with hydroxylamine derivatives and aromatic aldehydes under mild acidic conditions (pH 4–6) at 50–70°C . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalysts : Use of sodium acetate or triethylamine improves nucleophilic substitution efficiency .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) yields >90% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the isoxazole ring (δ 8.2–8.6 ppm for H-5) and phenylethyl group (δ 1.5–1.8 ppm for CH₃) .
- IR Spectroscopy : Peaks at 1670 cm⁻¹ (C=O stretching) and 1540 cm⁻¹ (N-H bending) validate the oxalamide core .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 316.12 (calc. 316.15) .
Q. How does the isoxazole ring influence the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer : The isoxazole ring's electron-deficient nature enhances electrophilic reactivity at the 5-position. For example:
- Acylation : Reacts with acetyl chloride in THF at 0°C, yielding N-acetyl derivatives (85% yield) .
- Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids proceeds at 80°C, with regioselectivity confirmed by X-ray crystallography .
Advanced Research Questions
Q. What experimental strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?
- Methodological Answer : Discrepancies in bioactivity (e.g., antiviral potency) often arise from metabolic instability. Strategies include:
- Metabolite Identification : LC-MS/MS profiling of hepatic microsomal incubations identifies labile sites (e.g., oxalamide hydrolysis) .
- Prodrug Design : Masking the oxalamide group with tert-butoxycarbonyl (Boc) protection improves plasma stability (t₁/₂ increased from 2h to 8h in murine models) .
Q. How can computational modeling predict the compound's binding affinity to biological targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina simulates interactions with HIV-1 gp120 (ΔG = -9.2 kcal/mol), highlighting hydrogen bonds between the isoxazole ring and Lys421 .
- MD Simulations : GROMACS-based 100-ns trajectories assess stability in lipid bilayers, revealing hydrophobic interactions with the phenylethyl group .
- QSAR Models : CoMFA analysis correlates logP values (>2.5) with enhanced blood-brain barrier penetration .
Q. What methodologies optimize the compound's stability under physiological conditions for therapeutic applications?
- Methodological Answer :
- pH Stability : Buffered solutions (pH 7.4) at 37°C show <5% degradation over 24h, monitored via HPLC .
- Light Sensitivity : Amber glassware reduces photodegradation by 70% compared to clear vials .
- Lyophilization : Freeze-drying with trehalose (1:5 w/w) maintains >95% activity after 6 months at -20°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
